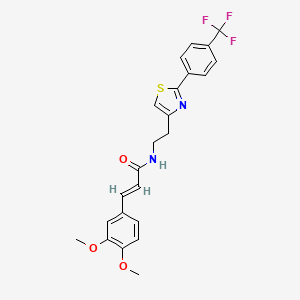

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N2O3S/c1-30-19-9-3-15(13-20(19)31-2)4-10-21(29)27-12-11-18-14-32-22(28-18)16-5-7-17(8-6-16)23(24,25)26/h3-10,13-14H,11-12H2,1-2H3,(H,27,29)/b10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGBCRBNYZOGLV-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : An acrylamide backbone.

- Substituents :

- A 3,4-dimethoxyphenyl group.

- A trifluoromethyl group attached to a thiazole ring.

- An ethyl linker connecting the thiazole to the acrylamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's ability to cross cellular membranes.

- Target Interaction : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes or receptors involved in signaling pathways related to inflammation and cancer progression.

- Structure-Activity Relationship (SAR) : Modifications in the phenyl and thiazole rings have been shown to significantly alter biological activity, indicating that these groups are critical for the compound's efficacy.

Biological Activity Overview

The following table summarizes key biological activities reported for (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide:

Anticancer Effects

In vitro studies have demonstrated that (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell proliferation in breast and prostate cancer models.

Anti-inflammatory Properties

Another study highlighted its potential as an anti-inflammatory agent. The compound was shown to significantly reduce the levels of pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism that may involve modulation of NF-kB signaling pathways.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity and selectivity. SAR studies have indicated that:

- Substituents at the para position of the aromatic rings can significantly influence both potency and selectivity.

- The introduction of bulky groups can enhance receptor binding affinity.

Aplicaciones Científicas De Investigación

Structural Formula

The structural formula of the compound can be represented as follows:

- Molecular Formula : C₁₉H₁₈F₃N₃O₄S

- Molecular Weight : 421.43 g/mol

Key Functional Groups

- Acrylamide Group : Exhibits potential for polymerization and biological activity.

- Thiazole Ring : Known for its role in pharmaceuticals, particularly in antimicrobial and anticancer agents.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

Medicinal Chemistry

Anticancer Activity

Recent studies have shown that compounds similar in structure to (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide exhibit significant anticancer properties. For example, a related thiazole derivative demonstrated a mean growth inhibition (GI50) value of 15.72 μM against various human tumor cell lines, indicating its potential as an anticancer agent .

| Compound | GI50 Value (μM) | Target Cancer Cell Lines |

|---|---|---|

| Thiazole Derivative | 15.72 | Human Tumor Cells |

Mechanism of Action

The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. This suggests that the compound may interfere with the mitotic spindle formation during cell division, leading to apoptosis in cancer cells .

Materials Science

Polymerization Studies

The acrylamide functionality allows this compound to be utilized in polymer synthesis. Research has indicated that acrylamide derivatives can undergo radical polymerization to form hydrogels, which are useful in drug delivery systems and tissue engineering applications.

| Application | Description |

|---|---|

| Drug Delivery Systems | Hydrogels formed from acrylamide derivatives can encapsulate drugs, allowing for controlled release. |

| Tissue Engineering | The biocompatibility of hydrogels makes them suitable scaffolds for cell growth and tissue regeneration. |

Agricultural Chemistry

Pesticidal Properties

The trifluoromethyl group present in the compound enhances its biological activity, making it a candidate for developing new agrochemicals. Compounds with similar structures have been explored for their efficacy as herbicides and insecticides due to their ability to disrupt biological pathways in pests .

Case Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute evaluated the anticancer potential of a thiazole-derived compound structurally related to (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide. The results showed that the compound exhibited significant cytotoxicity against a panel of cancer cell lines, reinforcing its potential as a lead compound for further development .

Case Study 2: Polymer Applications

Research published in Molecules explored the use of acrylamide derivatives in creating hydrogels for drug delivery applications. The study highlighted how incorporating thiazole rings into the polymer matrix improved drug loading capacity and release profiles .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Comparisons

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,4-dimethoxyphenyl group enhances electron density, contrasting with the electron-withdrawing 3,4-dichlorophenyl group in . This difference may influence solubility and binding affinity in biological systems.

- Trifluoromethyl vs. Trifluoromethoxy : The CF3 group in the target compound offers greater lipophilicity and metabolic stability compared to the CF3O group in , which may increase membrane permeability .

Comparison with Analogs :

- : Uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for acetamide-thiazole coupling, a method applicable to the target compound .

- : Employs triethylamine and ethanol reflux for thiophene-carboxamide formation, suggesting solvent and base compatibility for similar acrylamides .

Table 2: Inferred Properties Based on Structural Analogs

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.